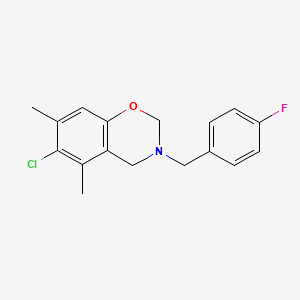![molecular formula C18H19ClN2O3S B11597925 1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11597925.png)
1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide est un composé organique synthétique connu pour ses diverses applications en recherche scientifique. Ce composé présente un cycle pipéridine substitué par un groupe carboxamide, un groupe phényle et un groupe sulfonyle attaché à une portion chlorophényle. Sa structure unique lui permet de participer à diverses réactions chimiques et en fait un outil précieux en chimie médicinale et dans d'autres domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide implique généralement plusieurs étapes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par cyclisation de précurseurs appropriés, tels que le 1,5-diaminopentane, en milieu acide ou basique.
Introduction du groupe carboxamide : Le groupe carboxamide est introduit en faisant réagir le dérivé pipéridine avec un dérivé d'acide carboxylique, tel qu'un chlorure d'acide ou un anhydride, en présence d'une base comme la triéthylamine.
Sulfonylation : Le groupe sulfonyle est introduit en faisant réagir l'intermédiaire avec un chlorure de sulfonyle, tel que le chlorure de 4-chlorobenzènesulfonyle, en milieu basique.
N-Phénylation :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en se concentrant sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et l'utilisation de catalyseurs peuvent améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui peut réduire le groupe carboxamide en amine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution aromatique nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le DMF (diméthylformamide) pour la substitution aromatique nucléophile.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Composés aromatiques substitués.
Applications De Recherche Scientifique
Le 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique afin d'étudier les fonctions enzymatiques et les interactions protéiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe sulfonyle peut former des interactions fortes avec les sites actifs des protéines, tandis que le cycle pipéridine peut améliorer l'affinité de liaison et la spécificité.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-[(4-chlorophényl)sulfonyl]-N-méthylpipéridine-4-carboxamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe phényle.
1-[(4-bromophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide : Structure similaire mais avec un atome de brome au lieu du chlore.
1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxylate : Structure similaire mais avec un groupe carboxylate au lieu d'un carboxamide.
Unicité
Le 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois du groupe sulfonyle et du groupe carboxamide permet des interactions diverses avec les cibles biologiques, ce qui en fait un composé polyvalent en recherche.
Cette vue d'ensemble détaillée fournit une compréhension complète du 1-[(4-chlorophényl)sulfonyl]-N-phénylpiperidine-4-carboxamide, en soulignant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C18H19ClN2O3S |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-14(11-13-21)18(22)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,22) |
Clé InChI |
LJNORSTUHZGXCU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11597848.png)
![2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B11597850.png)
![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11597871.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide](/img/structure/B11597877.png)
![1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B11597878.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)
![5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597894.png)


![{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B11597932.png)
![Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)

